molecular formula C20H25N5O2 B11191673 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one

Cat. No.: B11191673
M. Wt: 367.4 g/mol
InChI Key: YWTAICZEOKCPCH-UHFFFAOYSA-N
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Description

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted processes can enhance the efficiency and sustainability of the production.

Chemical Reactions Analysis

Types of Reactions

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one involves its interaction with molecular targets such as DNA. The compound can bind to DNA and disrupt its structure, leading to potential therapeutic effects such as anticancer activity . Molecular docking studies have shown satisfactory binding to DNA, correlating with its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one stands out due to its specific structural features and its ability to undergo various chemical reactions

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-pentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C20H25N5O2/c1-5-6-7-8-15-12(2)21-20(24-18(15)26)25-19-22-13(3)16-11-14(27-4)9-10-17(16)23-19/h9-11H,5-8H2,1-4H3,(H2,21,22,23,24,25,26)

InChI Key

YWTAICZEOKCPCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C

Origin of Product

United States

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